N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
The compound “N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic compound similar to benzene and pyrimidine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of such compounds is an active area of research .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the pyridine ring could potentially influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, detailed information about these properties is not available .Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives, including compounds with trifluoromethyl groups, has been analyzed to understand the orientation of pyridine rings relative to benzene rings. These analyses reveal differences in molecular orientation that can impact molecular properties and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Photocatalytic Degradation Studies
Research into the photocatalytic degradation of pyridine, a component of the chemical structure of many pesticides, has shown that compounds like N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide can be rapidly eliminated in water, indicating potential environmental remediation applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Potassium Channel Openers for Epilepsy Treatment
Compounds with a pyridin-2-yl group have been identified as KCNQ2/Q3 potassium channel openers, active in animal models of epilepsy and pain. This suggests that related compounds, including this compound, may have therapeutic applications in treating neurological disorders (Amato et al., 2011).
Fluorescence and Sensing Applications
Research on the fluorodesulfurization of benzamide derivatives highlights their potential in creating novel fluorescent compounds for sensing applications. This suggests that similar compounds, including this compound, could be used in the development of optical sensors or materials with unique luminescent properties (Yin, Inagi, & Fuchigami, 2010).
Bioinorganic Relevance
The bioinorganic relevance of cobalt(II) complexes with Schiff bases derived from thiophene-2-glyoxal, which shares structural motifs with this compound, indicates potential in creating compounds with antimicrobial activities. This could lead to the development of new antimicrobial agents based on similar structural frameworks (Singh, Das, & Dhakarey, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and complex manner.
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence a variety of biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-6-8-23-16(10-14)28-15-7-9-25(12-15)17(26)11-24-18(27)13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHRBPOISXIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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